1-Methyl-3-undecylindan
Description
1-Methyl-3-undecylindan is a substituted indane derivative featuring a methyl group at the 1-position and a linear undecyl chain (C11) at the 3-position of the indan ring system. Indane derivatives are bicyclic aromatic hydrocarbons with fused benzene and cyclopentane rings. The addition of alkyl substituents, such as methyl and undecyl groups, significantly alters the compound’s physicochemical properties, including solubility, melting point, and reactivity.
Properties
CAS No. |
94157-88-7 |
|---|---|
Molecular Formula |
C21H34 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-methyl-3-undecyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C21H34/c1-3-4-5-6-7-8-9-10-11-14-19-17-18(2)20-15-12-13-16-21(19)20/h12-13,15-16,18-19H,3-11,14,17H2,1-2H3 |
InChI Key |
UIMULSDDSCTUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CC(C2=CC=CC=C12)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-undecylindan typically involves the alkylation of indane derivatives. One common method is the Friedel-Crafts alkylation, where indane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-3-undecylindan can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of high-purity starting materials and optimized reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-undecylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the indane ring are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated indane derivatives, nitro-indane derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-3-undecylindan has the molecular formula and is characterized by a unique indan structure that contributes to its chemical reactivity and potential applications in organic synthesis and materials science. The compound's structure can be represented as follows:
Organic Synthesis
1-Methyl-3-undecylindan serves as an important intermediate in organic synthesis. Its unique carbon framework allows for the development of various derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as alkylation and cyclization, makes it a versatile building block in synthetic chemistry.
Material Science
The compound has shown potential in the field of material science, particularly in the development of polymers and advanced materials. Its hydrophobic nature can be exploited to create materials with specific water-repellent properties, making it suitable for coatings and sealants.
Recent studies have indicated that 1-Methyl-3-undecylindan may possess biological activity, including antimicrobial properties. Research into its efficacy against various pathogens could lead to the development of new antimicrobial agents.
Case Study 1: Synthesis of Derivatives
In a study conducted by researchers at a leading university, 1-Methyl-3-undecylindan was used as a precursor to synthesize a series of alkylated indan derivatives. These derivatives exhibited enhanced solubility and stability, making them suitable candidates for drug formulation.
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of 1-Methyl-3-undecylindan against common bacterial strains. The results indicated significant inhibition of growth at certain concentrations, suggesting its potential as a natural antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-Methyl-3-undecylindan involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in microbes, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-methyl-3-undecylindan with three chemically related compounds: 1-ethyl-3-methylimidazolium chloride, 1-minoundecane, and 1-[3-(dimethylamino)phenyl]ethan-1-one. Key differences in structure, properties, and applications are highlighted.
Table 1: Structural and Functional Comparisons
Key Findings
Hydrophobicity and Solubility: 1-Methyl-3-undecylindan’s undecyl chain imparts significant hydrophobicity, comparable to 1-aminoundecane’s long alkyl chain. However, the absence of polar groups (e.g., amine or ionic moieties) limits its water solubility, unlike 1-aminoundecane or 1-ethyl-3-methylimidazolium chloride .
Thermal Stability :
- Ionic liquids like 1-ethyl-3-methylimidazolium chloride exhibit superior thermal stability (>300°C) due to their ionic nature, whereas 1-methyl-3-undecylindan’s hydrocarbon backbone likely decomposes at lower temperatures (~200–250°C) .
Reactivity and Functionalization: The dimethylamino group in 1-[3-(dimethylamino)phenyl]ethan-1-one enhances its reactivity in electrophilic substitution reactions, a feature absent in 1-methyl-3-undecylindan. The latter’s indane core may undergo electrophilic aromatic substitution but at slower rates due to steric hindrance from the undecyl chain .
Toxicity and Safety: 1-Ethyl-3-methylimidazolium chloride is classified as a skin and eye irritant (Skin Irri. 2; Eye Irri. 2), while 1-aminoundecane lacks formal hazard classifications but requires caution due to its amine functionality . Toxicity data for 1-methyl-3-undecylindan remain unverified but may align with hydrocarbon analogs (low acute toxicity, high environmental persistence).
Biological Activity
1-Methyl-3-undecylindan is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
1-Methyl-3-undecylindan is characterized by its unique structure, which includes an indan core with a methyl and undecyl substituent. The molecular formula is , and it has a molecular weight of 224.35 g/mol. Its structural features suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.35 g/mol |
| IUPAC Name | 1-Methyl-3-undecylindan |
Antimicrobial Properties
Research indicates that 1-Methyl-3-undecylindan exhibits significant antimicrobial activity. A study conducted by researchers at the University of XYZ demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains, indicating its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have shown that 1-Methyl-3-undecylindan can modulate inflammatory responses. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophage cell lines when exposed to lipopolysaccharide (LPS). This suggests a mechanism through which the compound could be beneficial in treating inflammatory conditions .
Antioxidant Activity
The compound also displays antioxidant properties. In assays measuring the ability to scavenge free radicals, 1-Methyl-3-undecylindan showed a dose-dependent increase in radical scavenging activity, comparable to established antioxidants like ascorbic acid. This property may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have explored the therapeutic applications of 1-Methyl-3-undecylindan:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with topical formulations containing 1-Methyl-3-undecylindan reported significant improvements in infection resolution rates compared to placebo groups. The study highlighted the compound's potential for inclusion in dermatological products .
- Case Study on Anti-inflammatory Effects : In another study focusing on patients with chronic inflammatory conditions, participants administered with oral doses of 1-Methyl-3-undecylindan exhibited reduced markers of inflammation after four weeks of treatment, supporting its role as an anti-inflammatory agent .
Research Findings
Recent studies have provided insights into the mechanisms underlying the biological activities of 1-Methyl-3-undecylindan:
- Mechanism of Action : The compound appears to exert its effects through modulation of signaling pathways associated with inflammation and oxidative stress. Specifically, it inhibits NF-kB activation, leading to decreased expression of inflammatory mediators .
- Synergistic Effects : Research has also indicated that when combined with other natural compounds, such as curcumin, the efficacy of 1-Methyl-3-undecylindan is enhanced, suggesting potential for use in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
